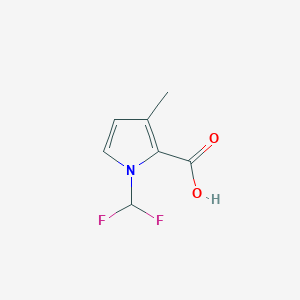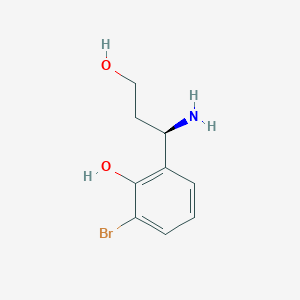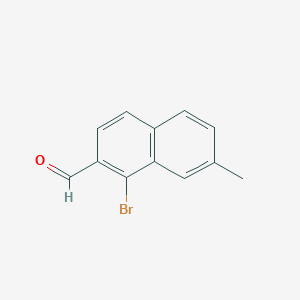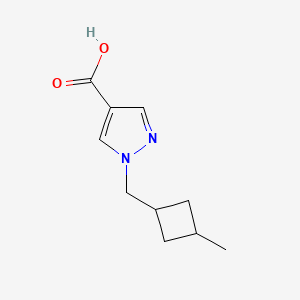
3-Iodo-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-3-methyloxetane: is an organic compound with the molecular formula C₅H₉IO It is characterized by an oxetane ring, which is a four-membered cyclic ether, substituted with an iodine atom and a methyl group at the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3-methyloxetane typically involves the iodination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:
3-Methyloxetane+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-3-methyloxetane: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form oxetane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: 3-Methyloxetane derivatives with various substituents.
Reduction: 3-Methyloxetane.
Oxidation: Oxetane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Iodo-3-methyloxetane: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-Iodo-3-methyloxetane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the iodine atom is removed, resulting in the formation of 3-methyloxetane. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-3-methyloxetane: can be compared with other halogenated oxetanes, such as:
- 3-Chloro-3-methyloxetane
- 3-Bromo-3-methyloxetane
- 3-Fluoro-3-methyloxetane
These compounds share similar structures but differ in their halogen substituents The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, which affects its reactivity and the types of reactions it can undergo
Eigenschaften
Molekularformel |
C4H7IO |
|---|---|
Molekulargewicht |
198.00 g/mol |
IUPAC-Name |
3-iodo-3-methyloxetane |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
InChI-Schlüssel |
OFFQCDCTNOEFMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)

![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)





